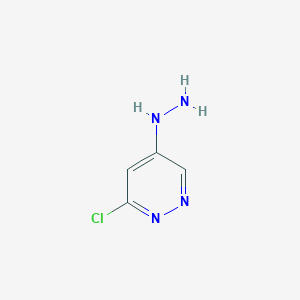

3-Chloro-5-hydrazinylpyridazine

Description

BenchChem offers high-quality 3-Chloro-5-hydrazinylpyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-hydrazinylpyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6-chloropyridazin-4-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4/c5-4-1-3(8-6)2-7-9-4/h1-2H,6H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKNNAAXBXSJCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN=C1Cl)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Chloro-5-hydrazinylpyridazine CAS number and molecular weight

The following technical guide details the properties, synthesis, and applications of 3-Chloro-5-hydrazinylpyridazine , a critical intermediate in the development of nitrogen-rich heterocycles and pharmaceutical agents.

Advanced Synthesis, Regioselectivity, and Application in Heterocyclic Chemistry

Executive Summary

3-Chloro-5-hydrazinylpyridazine (CAS 952603-84-8) is a specialized pyridazine derivative utilized primarily as a scaffold for fused heterocyclic systems.[1] Unlike its more common isomer, 3-chloro-6-hydrazinopyridazine, the 3,5-substitution pattern offers unique geometric properties for drug design, particularly in the synthesis of kinase inhibitors and agrochemicals. This guide addresses the specific challenges of synthesizing this asymmetric isomer, controlling regioselectivity during nucleophilic substitution, and leveraging its reactivity for downstream cyclizations.

Chemical Identity & Physicochemical Properties[2][3][4]

| Property | Specification |

| Chemical Name | 3-Chloro-5-hydrazinylpyridazine |

| CAS Registry Number | 952603-84-8 |

| Molecular Formula | C₄H₅ClN₄ |

| Molecular Weight | 144.56 g/mol |

| Structure | Pyridazine ring substituted with Cl at C3 and Hydrazine at C5 |

| Appearance | Off-white to pale yellow solid (typical) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |

| pKa (Calculated) | ~3.5 (Hydrazine group), ~1.5 (Pyridazine N) |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen), Hygroscopic |

Synthesis & Mechanistic Insight

The Regioselectivity Challenge

The synthesis of 3-chloro-5-hydrazinylpyridazine typically proceeds via Nucleophilic Aromatic Substitution (SNAr) of 3,5-dichloropyridazine with hydrazine hydrate. However, the asymmetry of the starting material introduces a critical regioselectivity challenge.[2]

-

Electronic Bias: The pyridazine ring contains two nitrogen atoms at positions 1 and 2. In 3,5-dichloropyridazine:

-

C3 Position (Alpha to N2): Highly electrophilic due to the adjacent nitrogen (inductive effect).

-

C5 Position (Beta to N1): Less electrophilic than C3 but still reactive.

-

-

Steric Factors: Both positions are relatively unhindered, but the lone pair repulsion from N2 can influence the trajectory of the incoming nucleophile.

Standard conditions (hydrazine hydrate in ethanol/reflux) often yield a mixture of 3-chloro-5-hydrazinylpyridazine (Target) and 5-chloro-3-hydrazinylpyridazine (Isomer). The ratio is highly dependent on solvent polarity and temperature.

Mechanistic Pathway (SNAr)

The reaction proceeds through a Meisenheimer-like transition state. To favor the 5-hydrazinyl isomer (CAS 952603-84-8), milder conditions or specific catalysts (e.g., Pd-catalyzed Buchwald-Hartwig amination) may be required to overcome the natural preference for C3 substitution.

Figure 1: Divergent synthesis pathways from 3,5-dichloropyridazine. Controlling the attack at C5 vs C3 is the primary synthetic hurdle.

Experimental Protocol: Synthesis & Purification

Objective: Preparation of 3-chloro-5-hydrazinylpyridazine from 3,5-dichloropyridazine. Note: Due to the formation of regioisomers, chromatographic separation is mandatory.

Materials

-

3,5-Dichloropyridazine (1.0 eq)[3]

-

Hydrazine hydrate (64-65% in water, 3.0 eq)

-

Ethanol (Absolute) or Isopropanol

-

Dichloromethane (DCM) / Methanol (for extraction)

Procedure

-

Dissolution: Dissolve 3,5-dichloropyridazine (e.g., 1.49 g, 10 mmol) in absolute ethanol (15 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Cool the solution to 0°C. Add hydrazine hydrate (1.5 mL, ~30 mmol) dropwise over 10 minutes.

-

Rationale: Low temperature favors kinetic control, potentially improving the ratio of the desired isomer if C5 attack has a lower activation energy barrier under specific catalytic conditions (though C3 is thermodynamically favored).

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (System: 10% MeOH in DCM).

-

Checkpoint: If starting material remains, heat to mild reflux (60°C) for 1 hour.

-

-

Work-up: Concentrate the solvent under reduced pressure. The residue will contain a mixture of isomers and hydrazine hydrochloride.

-

Purification (Critical):

-

Suspend the residue in a minimum amount of water.

-

Extract with Ethyl Acetate/THF (3x).

-

Column Chromatography: Silica gel (230-400 mesh). Eluent gradient: 100% DCM → 95:5 DCM:MeOH.

-

Identification: The isomers will have distinct Rf values. The 3-hydrazino isomer (more polar due to alpha-effect) typically elutes later than the 5-hydrazino isomer (target).

-

-

Validation: Confirm structure via 1H NMR.

-

Target Signal: Look for NOE (Nuclear Overhauser Effect) correlations. In 3-chloro-5-hydrazinylpyridazine, the hydrazine NH protons should show NOE with the proton at C4, but not with the proton at C6 (if substituted) or distinct coupling constants compared to the 3,3-isomer.

-

Reactivity & Downstream Applications

The hydrazine moiety at position 5 is a versatile handle for constructing fused ring systems, particularly [1,2,4]triazolo[4,3-b]pyridazines . These scaffolds are bioisosteres of quinolines and are prevalent in c-Met and VEGFR kinase inhibitors.

Cyclization Pathways

-

With Orthoesters: Reaction with triethyl orthoformate yields the unsubstituted triazole ring.

-

With Carbon Disulfide (CS₂): Yields the mercapto-triazole derivative.

-

With Aldehydes: Formation of hydrazones, followed by oxidative cyclization (using Iodobenzene diacetate) to form triazolopyridazines.

Figure 2: Synthetic utility of the hydrazine handle for accessing fused heterocyclic libraries.

Safety & Handling (MSDS Highlights)

-

Hazards: 3-Chloro-5-hydrazinylpyridazine is classified as an Irritant and Potential Sensitizer .

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction (Hydrazine derivatives are notorious sensitizers).

-

H319: Causes serious eye irritation.

-

-

Handling:

-

Always handle in a fume hood to avoid inhalation of dust/vapors.

-

Wear nitrile gloves and chemical safety goggles.

-

Incompatibility: Avoid contact with strong oxidizing agents (risk of exothermic reaction evolving nitrogen gas).

-

-

Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.

References

-

ResearchGate. (2019). Ligand-dependent site-selectivity in Suzuki-Miyaura coupling of 3,5-dichloropyridazine. Retrieved March 5, 2026, from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Chloropyridazine Derivatives. Retrieved March 5, 2026, from [Link]

Sources

Spectroscopic data (NMR, IR, Mass Spec) of 3-Chloro-5-hydrazinylpyridazine

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 3-Chloro-5-hydrazinylpyridazine (CAS 952603-84-8). It is designed for researchers synthesizing or characterizing this specific isomer, distinguishing it from its more common regioisomer, 5-chloro-3-hydrazinylpyridazine.

Introduction & Compound Identity[1][2]

3-Chloro-5-hydrazinylpyridazine is a halogenated pyridazine derivative serving as a critical intermediate in the synthesis of fused heterocycles, such as triazolopyridazines and pyrimidopyridazines. Its reactivity is defined by the interplay between the electron-withdrawing chlorine atom and the nucleophilic hydrazinyl group.

-

IUPAC Name: 3-Chloro-5-hydrazinylpyridazine

-

CAS Number: 952603-84-8[1]

-

Molecular Formula:

[2] -

Molecular Weight: 144.56 g/mol [2]

-

Key Structural Feature: The hydrazine moiety is located at position 5 (meta to the chlorine at position 3), creating a distinct electronic environment compared to the 3,6-isomer used in hydralazine synthesis.

Regiochemical Context (Critical)

The synthesis typically involves the nucleophilic aromatic substitution (

-

5-Chloro-3-hydrazinylpyridazine (Major Product): Substitution at C3 (alpha to nitrogen) is kinetically favored.

-

3-Chloro-5-hydrazinylpyridazine (Target, Minor Product): Substitution at C5 is less favored but can be isolated or enriched under specific conditions.

Note: Correct structural assignment relies heavily on NMR coupling constants and chemical shifts of the ring protons (H4 and H6).

Mass Spectrometry (MS) Data

Mass spectrometry provides the primary confirmation of the molecular weight and the characteristic chlorine isotope pattern.

Ionization & Isotopic Pattern

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode) or EI (Electron Impact, 70 eV).

-

Molecular Ion (

): The spectrum exhibits a characteristic 3:1 intensity ratio for the molecular ion cluster due to the natural abundance of-

m/z 144: Base peak (containing

). -

m/z 146: M+2 peak (containing

, ~33% intensity of base peak).

-

Fragmentation Pathway

The fragmentation typically involves the sequential loss of the hydrazine moiety components (

-

[M-NH

] -

[M-Cl]

: m/z ~109 (Dechlorination, often weak in soft ionization). -

Ring Cleavage: m/z ~80-90 (Breakdown of the pyridazine ring).

Visualization: Fragmentation Logic

Caption: Proposed fragmentation pathway for 3-Chloro-5-hydrazinylpyridazine in ESI+ MS.

Infrared Spectroscopy (IR)

The IR spectrum is dominated by the N-H stretching vibrations of the hydrazine group and the skeletal vibrations of the heteroaromatic ring.

| Functional Group | Wavenumber ( | Intensity | Assignment |

| N-H Stretch | 3350 - 3150 | Medium/Broad | Primary amine ( |

| C=N Stretch | 1590 - 1570 | Strong | Pyridazine ring stretching vibrations. |

| N-H Bend | 1620 - 1600 | Medium | Scissoring vibration of the |

| C=C Stretch | 1450 - 1400 | Medium | Aromatic ring skeletal vibrations. |

| C-Cl Stretch | 750 - 700 | Strong | Characteristic chloro-substituent band. |

Nuclear Magnetic Resonance (NMR)[6][7]

NMR is the definitive tool for distinguishing the 3,5-isomer from the 3,6-isomer. The key differentiator is the coupling pattern and chemical shift of the ring protons.

H NMR (Proton NMR)[7]

-

Solvent: DMSO-

(Recommended due to solubility and exchangeable protons). -

Resonance Frequency: 400 MHz or higher recommended for resolution of small couplings.

| Proton | Shift ( | Multiplicity | Coupling ( | Integral | Assignment |

| H-6 | 8.80 - 9.00 | Doublet (d) | 1H | Aromatic proton adjacent to N1. Most deshielded due to proximity to ring nitrogen. | |

| NH | 8.50 - 9.50 | Broad Singlet | - | 1H | Hydrazine secondary amine (exchangeable with |

| H-4 | 7.00 - 7.30 | Doublet (d) | 1H | Aromatic proton between Cl and Hydrazine. Shielded by the electron-donating hydrazine group. | |

| NH | 4.00 - 4.80 | Broad Singlet | - | 2H | Hydrazine primary amine (exchangeable with |

Diagnostic Feature:

-

Meta-Coupling: The two aromatic protons (H-4 and H-6) are meta to each other. They will appear as two doublets with a small coupling constant (

Hz). -

Contrast with 3,6-isomer: In 3-chloro-6-hydrazinylpyridazine, the protons are ortho to each other (H-4 and H-5), resulting in a much larger coupling constant (

Hz) and an AB system. If you see

C NMR (Carbon NMR)[7]

-

Solvent: DMSO-

.

| Carbon | Shift ( | Type | Assignment |

| C-3 | ~152.0 | Quaternary (C-Cl) | Deshielded by electronegative Chlorine and N2. |

| C-5 | ~148.0 | Quaternary (C-NH) | Attached to the hydrazine group. |

| C-6 | ~142.0 | Methine (CH) | Adjacent to N1; typically the most downfield CH signal. |

| C-4 | ~110.0 | Methine (CH) | Located between substituents; significantly shielded by the resonance effect of the hydrazine. |

Experimental Workflow & Logic

To ensure the integrity of your data, follow this self-validating workflow.

Caption: Logical workflow for distinguishing 3,5-disubstituted pyridazines from 3,6-isomers.

References

-

Regioselectivity in Pyridazine Substitution

-

Journal of Heterocyclic Chemistry. "Nucleophilic substitution patterns in 3,5-dichloropyridazine."

-

-

General Spectroscopic Data for Pyridazines

-

Organic Chemistry Data. "NMR Spectroscopy: Proton Chemical Shifts of Heterocycles."

-

-

Commercial Compound Verification

-

PubChem. "3,5-Dichloropyridazine (Precursor Data)."

-

ChemScene. "5-Chloro-3-hydrazinylpyridazine (Isomer Comparison)."

-

Sources

Solubility and stability of 3-Chloro-5-hydrazinylpyridazine in organic solvents

The following technical guide details the solubility, stability, and handling of 3-Chloro-5-hydrazinylpyridazine , a specific regioisomer used as an intermediate in the synthesis of fused heterocyclic systems and bioactive pharmaceutical ingredients (APIs).

Executive Summary

3-Chloro-5-hydrazinylpyridazine (CAS: 952603-84-8) is a functionalized pyridazine derivative characterized by a reactive hydrazine moiety at the C5 position and a leaving group (chlorine) at the C3 position.[1] Unlike its more common regioisomer (3-chloro-6-hydrazinopyridazine), the 3,5-isomer presents unique electronic properties due to the meta-like relationship between the substituents relative to the ring nitrogens.

This guide addresses the critical challenge of working with this compound: balancing the high reactivity required for synthesis (e.g., pyrazole fusion) with the inherent instability of the hydrazine group. Researchers must prioritize inert atmosphere storage and protic/polar aprotic solvent systems while avoiding ketone-based solvents to prevent unwanted hydrazone formation.

Chemical Profile & Physicochemical Properties[2][3][4][5]

Understanding the structural basis of the molecule is a prerequisite for predicting solubility and degradation pathways.

| Property | Data / Prediction | Notes |

| IUPAC Name | 3-Chloro-5-hydrazinylpyridazine | |

| CAS Number | 952603-84-8 | Distinct from the 3,6-isomer (CAS 17284-97-8).[1] |

| Molecular Formula | C₄H₅ClN₄ | MW: 144.56 g/mol |

| Structure | Pyridazine ring substituted at C3 (Cl) and C5 (NHNH₂) | The C3-Cl is activated for nucleophilic aromatic substitution ( |

| pKa (Predicted) | ~3.5 (Hydrazine N), ~0.5 (Pyridazine N) | Weakly basic; forms salts with strong mineral acids. |

| LogP (Predicted) | ~0.4 - 0.6 | Low lipophilicity; significant water/polar solvent affinity. |

| Appearance | Off-white to pale yellow solid | Darkens upon oxidation (formation of azo/diazo species). |

Solubility Profile in Organic Solvents

The solubility of 3-Chloro-5-hydrazinylpyridazine is governed by its polarity and hydrogen-bonding capacity. The free base is moderately soluble in polar organic solvents but insoluble in non-polar hydrocarbons.

Solvent Compatibility Table

| Solvent Class | Specific Solvent | Solubility Rating | Suitability for Process |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Recommended. Best for stock solutions and reactions. |

| Polar Protic | Methanol, Ethanol | Moderate (10–30 mg/mL) | Good. Suitable for reflux reactions; solubility increases with heat. |

| Nitriles | Acetonitrile (MeCN) | Low to Moderate | Useful for HPLC mobile phases; poor for high-concentration synthesis. |

| Chlorinated | Dichloromethane (DCM) | Low (<5 mg/mL) | Poor solvent for the free base; useful for extraction if compound is protected. |

| Ketones | Acetone, MEK | CONTRAINDICATED | DO NOT USE. Reacts rapidly to form hydrazones (Schiff bases). |

| Hydrocarbons | Hexane, Heptane | Insoluble | Precipitant. Used to crash the product out of reaction mixtures. |

| Aqueous | Water | Low (Free Base) / High (Salt) | Free base precipitates at neutral pH; HCl salt is highly water-soluble. |

Critical Insight: The hydrazine group is a strong nucleophile. Avoid solvents containing carbonyls (aldehydes/ketones) or alkyl halides (unless alkylation is the intended reaction), as these will lead to immediate derivatization.

Stability & Degradation Pathways

The stability of 3-Chloro-5-hydrazinylpyridazine is compromised by two primary mechanisms: Oxidative Dehydrogenation and Hydrolytic Dehalogenation .

Degradation Mechanism Diagram

Figure 1: Primary degradation pathways including oxidation to azo species and solvent-mediated condensation.

Stability Factors[3][6][7]

-

Oxidation (Air Sensitivity): The hydrazine group (-NHNH₂) is electron-rich and prone to oxidation by atmospheric oxygen, leading to the formation of azo compounds and nitrogen gas evolution. Solutions will turn yellow/brown over time.

-

Mitigation: Store under Argon/Nitrogen. Use degassed solvents.

-

-

Hydrolysis: The C3-Chlorine is activated by the ring nitrogens. In basic aqueous media (pH > 9) or at elevated temperatures, hydroxide ions can displace the chloride, forming the hydroxy-pyridazine derivative.

-

Thermal Stability: Solid state is stable at 4°C. Solutions should be kept at -20°C. Thermal decomposition (evolution of HCl and N₂) can occur >140°C.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to validate solubility in a specific solvent system before scaling up.

-

Preparation: Weigh approximately 10 mg of 3-Chloro-5-hydrazinylpyridazine into a 1.5 mL HPLC vial (pre-weighed).

-

Addition: Add the target solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 1 minute and sonicate for 5 minutes after each addition.

-

Observation: Visually inspect for dissolution (clear solution, no particulates).

-

Calculation: If dissolved after

µL: -

Verification: Filter the solution (0.22 µm PTFE) and analyze filtrate by HPLC to confirm no degradation occurred during dissolution.

Protocol B: Stability-Indicating HPLC Method

A robust method to separate the parent compound from oxidative degradants and hydrolysis products.

Instrument: HPLC with UV-Vis / PDA Detector (e.g., Agilent 1200 / Waters Alliance) Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm)

| Parameter | Setting | Rationale |

| Mobile Phase A | 10 mM Ammonium Formate (pH 4.0) | Acidic pH stabilizes the basic hydrazine group and prevents peak tailing. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Organic modifier for elution. |

| Gradient | 0-2 min: 5% B (Isocratic)2-10 min: 5% → 60% B10-12 min: 60% → 95% B | Retains polar hydrazine early; elutes non-polar oxidation products later. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Wavelength | 254 nm & 280 nm | 254 nm for general aromatic; 280 nm specific for pyridazine ring transitions. |

| Injection Vol | 5 - 10 µL | Prevent column overload. |

| Sample Diluent | 10% Acetonitrile in Water (degassed) | Matches initial mobile phase to prevent peak distortion. |

Workflow Visualization:

Figure 2: Analytical workflow for purity and stability assessment.

Handling and Safety (E-E-A-T)

Working with hydrazinyl-pyridazines requires strict adherence to safety protocols due to the potential toxicity of the hydrazine moiety.

-

Hazard Class: Acute Toxicity (Oral/Inhalation), Skin Sensitizer.

-

Engineering Controls: Always handle inside a fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, lab coat.

-

Deactivation: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine to nitrogen gas before disposal, but caution is required as this reaction is exothermic.

References

-

BLD Pharm. (2023). Product Safety Data Sheet: 3-Chloro-5-hydrazinylpyridazine (CAS 952603-84-8). Retrieved from

-

PubChem. (2023). Compound Summary: 3-Chloro-6-hydrazinopyridazine (Isomer Analog). National Library of Medicine. Retrieved from

- Audrieth, L. F., & Mohr, P. H. (1948). The Chemistry of Hydrazine. Chemical & Engineering News.

-

Rasayan J. Chem. (2022).[2] New Method Development and Validation for Hydrazine in Pantoprazole Sodium Sesquihydrate Using RP-HPLC. Vol 15, No. 2. (Reference for HPLC buffer selection).

Sources

The Pyridazine Scaffold: Leveraging 3-Chloro-5-hydrazinylpyridazine as a Versatile Synthon for Drug Discovery

An In-depth Technical Guide for Medicinal Chemists

Abstract

The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a "wonder nucleus" in medicinal chemistry.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, anticonvulsant, and antimicrobial properties.[3][4] This guide focuses on a particularly valuable, yet underexplored, building block: 3-Chloro-5-hydrazinylpyridazine . We will dissect its synthetic utility, explore its reactive potential, and provide a technical roadmap for its application in developing novel therapeutic agents across multiple disease areas. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for next-generation therapeutics.

Introduction: The Strategic Value of the Pyridazine Core

Heterocyclic compounds form the backbone of a significant portion of FDA-approved drugs.[5] Among them, pyridazine and its oxidized form, pyridazinone, have garnered immense interest due to their capacity to modulate a wide array of biological targets.[1][3] The arrangement of the two adjacent nitrogen atoms in the pyridazine ring creates a unique electronic distribution, influencing its physicochemical properties such as hydrogen bonding capacity, dipole moment, and metabolic stability. These features make the pyridazine scaffold a privileged structure in drug design.

Recently approved drugs like the ALK/MET inhibitor Ensartinib and the TYK2 inhibitor Deucravacitinib feature the pyridazine ring, underscoring its contemporary relevance in targeting complex diseases.[6] The subject of this guide, 3-Chloro-5-hydrazinylpyridazine, is a bifunctional synthetic intermediate poised for efficient library generation. Its two distinct reactive handles—a nucleophilic hydrazine group and an electrophilic carbon atom bearing a chloro leaving group—offer orthogonal chemical reactivity, enabling stepwise and controlled molecular elaboration.

Synthesis and Physicochemical Properties

The synthesis of 3-Chloro-5-hydrazinylpyridazine, while not extensively documented as a final product, can be reliably achieved from commercially available precursors. The most direct route involves the nucleophilic substitution of a di-halogenated pyridazine with hydrazine.

General Synthetic Protocol

A plausible and efficient synthesis starts from 3,5-dichloropyridazine. The differential reactivity of the chlorine atoms, influenced by the electronic effects of the ring nitrogens, can be exploited. However, a more common approach involves a direct reaction with hydrazine hydrate, where reaction conditions can be tuned to favor monosubstitution.

Step-by-Step Experimental Protocol: Synthesis of 3-Chloro-5-hydrazinylpyridazine

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dichloropyridazine (1.0 eq).

-

Solvent and Reagent Addition: Add a polar solvent such as ethanol or isopropanol to dissolve the starting material. Subsequently, add hydrazine hydrate (N₂H₄·H₂O, 2.0-3.0 eq) dropwise at room temperature. An exotherm may be observed.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the precipitate by filtration. Wash the solid with cold water and then a minimal amount of cold ethanol to remove excess hydrazine and other impurities.

-

Drying and Characterization: Dry the resulting solid under vacuum. The final product, an off-white to pale yellow solid, can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Chemical Reactivity: A Gateway to Molecular Diversity

The power of 3-Chloro-5-hydrazinylpyridazine lies in its dual reactivity. The hydrazine and chloro groups serve as versatile handles for constructing a wide range of derivatives.

-

The Hydrazine Moiety (-NHNH₂): As a potent nucleophile, the hydrazine group is a cornerstone for building larger, more complex heterocyclic systems.[7] It readily condenses with aldehydes and ketones to form stable hydrazones, a class of compounds known for their broad biological activities.[8][9] Furthermore, it can react with 1,3-dicarbonyl compounds or their equivalents to construct five-membered rings like pyrazoles, which are themselves privileged structures in medicinal chemistry.[10]

-

The Chloro Substituent (-Cl): The chlorine atom at the 3-position is activated towards nucleophilic aromatic substitution (SₙAr). This allows for its displacement by a variety of nucleophiles, including primary and secondary amines, thiols, and alkoxides. This reaction is fundamental for exploring the structure-activity relationship (SAR) at this position, enabling the introduction of groups that can interact with specific pockets of a biological target.[11]

Visualization of Synthetic Pathways

The following diagram illustrates the primary reaction pathways available from the 3-Chloro-5-hydrazinylpyridazine scaffold.

Caption: Synthetic utility of 3-Chloro-5-hydrazinylpyridazine.

Potential Applications in Medicinal Chemistry

Derivatives of the pyridazine scaffold have demonstrated efficacy in numerous therapeutic areas. By using 3-Chloro-5-hydrazinylpyridazine as a starting point, medicinal chemists can rapidly access novel compounds with high potential in these fields.

Oncology

The pyridazine ring is a key component of several tyrosine kinase inhibitors.[12] For example, certain pyridazine derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor (VEGFR), a critical mediator of tumor angiogenesis.[12]

-

Mechanism of Action (VEGFR Inhibition): VEGFR inhibitors block the signaling pathway that leads to the proliferation and migration of endothelial cells, thereby cutting off the blood supply to tumors. The pyridazine core often acts as a hinge-binder, forming crucial hydrogen bonds with the kinase's ATP-binding pocket.

-

Synthetic Strategy: Starting with 3-Chloro-5-hydrazinylpyridazine, one could perform an SₙAr reaction at the C3-chloro position with a substituted aniline (a common motif in kinase inhibitors) and then derivatize the hydrazine group to complete the pharmacophore.

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Anti-inflammatory and Analgesic Agents

Pyridazine and pyrazolopyrimidine-pyridazine derivatives have been reported to possess significant anti-inflammatory and analgesic activities, with some compounds showing efficacy comparable to standard drugs like Indomethacin but with reduced gastric side effects.[13]

-

Mechanism of Action: While varied, a key target for many anti-inflammatory drugs is the cyclooxygenase (COX) enzyme. Certain hydrazine derivatives are known to be effective COX-2 inhibitors.[7]

-

Synthetic Strategy: The hydrazine group of 3-Chloro-5-hydrazinylpyridazine can be cyclized with a β-ketoester to form a pyrazolone ring, a well-known pharmacophore for anti-inflammatory action.

Antimicrobial Agents

The pyridazine nucleus is found in compounds with activity against a range of pathogens, including Gram-positive and Gram-negative bacteria and fungi.[13]

-

Synthetic Strategy: Hydrazone derivatives, readily synthesized from the hydrazine moiety, are a well-established class of antimicrobial agents.[8] Condensing 3-Chloro-5-hydrazinylpyridazine with various substituted aromatic or heterocyclic aldehydes can generate a library of hydrazones for antimicrobial screening.

Anticonvulsant and CNS-active Agents

A number of pyridazine derivatives have been investigated for their potential in treating neurological disorders, including epilepsy.[4]

-

Synthetic Strategy: The structural diversity achievable from 3-Chloro-5-hydrazinylpyridazine allows for the synthesis of compounds that can be optimized for blood-brain barrier penetration. SₙAr reactions with various amines can modulate lipophilicity and polarity, key factors for CNS drug design.

Summary of Biological Activities

The following table summarizes the diverse biological activities reported for the broader class of pyridazine derivatives, highlighting the potential for novel compounds derived from 3-Chloro-5-hydrazinylpyridazine.

| Therapeutic Area | Biological Target/Activity | Representative Compound Class | Reference(s) |

| Oncology | VEGFR Kinase Inhibition | Substituted Pyridazines | [12] |

| Inflammation | Anti-inflammatory, Analgesic (COX inhibition) | Pyrazolo-pyrimidino-pyridazines | [7][13] |

| Infectious Disease | Antibacterial, Antifungal | Pyridazine Hydrazones | [8][13] |

| Neurology | Anticonvulsant | Substituted Pyrido-pyridazinones | [4] |

| Cardiovascular | Antihypertensive, Antiplatelet | Tricyclic Pyridazinones | [14] |

Illustrative Protocol: Synthesis of a Bioactive Derivative

Protocol: Synthesis of a 3-amino-5-(2-arylhydrazinyl)pyridazine Derivative

This protocol demonstrates a two-step synthesis exploiting both reactive sites of the core scaffold, targeting a structure analogous to those found in kinase inhibitors.

-

Step 1: Nucleophilic Aromatic Substitution (SₙAr)

-

In a sealed vial, dissolve 3-Chloro-5-hydrazinylpyridazine (1.0 eq) in N,N-Dimethylformamide (DMF).

-

Add a substituted aniline (e.g., 4-methoxyaniline, 1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.0 eq).

-

Heat the mixture to 100-120 °C for 12-18 hours.

-

After cooling, pour the reaction mixture into water to precipitate the product.

-

Filter, wash with water, and dry the solid to obtain the intermediate, N-(4-methoxyphenyl)-5-hydrazinylpyridazin-3-amine.

-

-

Step 2: Hydrazone Formation

-

Dissolve the intermediate from Step 1 in ethanol with a catalytic amount of acetic acid.

-

Add an aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.05 eq).

-

Stir the reaction at room temperature or gentle heat (50 °C) for 2-4 hours until precipitation of the product is complete.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to yield the final hydrazone derivative.

-

Conclusion

3-Chloro-5-hydrazinylpyridazine is a highly valuable and versatile building block in medicinal chemistry. Its orthogonal reactive sites—the nucleophilic hydrazine and the electrophilic chloro-substituted carbon—provide a robust platform for the rapid synthesis of diverse compound libraries. The proven track record of the pyridazine scaffold across multiple therapeutic areas, including oncology, inflammation, and infectious diseases, strongly supports the exploration of novel derivatives from this synthon. The protocols and strategies outlined in this guide offer a technical foundation for researchers to unlock the full potential of this promising molecule in the quest for new and effective medicines.

References

- Bahashwan, S. A., Fayed, A. A., & Amr, A. G. E. (n.d.).

-

Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Gazzar, M. G. (2014). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin, 62(7), 691-703. [Link]

- Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- Alghamdi, S., & Asif, M. (2023). A Mini-Review on Pyridazine Analogs: Chemical and Pharmacological Potentials. Mini-Reviews in Organic Chemistry, 20(2), 100-123.

-

Rudresh, H. M., Arora, M., Balaraman, S., & Tripathi, D. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 16(1), 01-12. [Link]

-

Santanocito, C., Brullo, C., & Schenone, S. (2022). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 27(21), 7205. [Link]

-

Karle, A. C., Miller, M. J., & Garg, N. K. (2024). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. [Link]

-

Touré, M., & Collot, V. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7013. [Link]

- Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- Rudresh, H. M., et al. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research.

- Naik, C. G., & Malik, G. M. (2010). Synthesis of Chloro Pyrazolone Derivatives and their Biological Activities. Oriental Journal of Chemistry, 26(1).

- Kumar, S. (n.d.).

- Singh, N., et al. (2013). Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 3), 694-699.

- BenchChem. (n.d.). Application Notes and Protocols: 3-Chloro-5-(p-tolyl)-1,2,4-triazine in Medicinal Chemistry.

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]

Sources

- 1. sarpublication.com [sarpublication.com]

- 2. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. jocpr.com [jocpr.com]

- 5. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives [mdpi.com]

- 6. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 7. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]

- 8. scispace.com [scispace.com]

- 9. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Chloro Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Role of 3-Chloro-5-hydrazinylpyridazine as a heterocyclic building block

The following technical guide details the chemical utility, synthesis, and application of 3-Chloro-5-hydrazinylpyridazine (and its relevant isomer 5-chloro-3-hydrazinylpyridazine ) in medicinal chemistry.

Role as a Heterocyclic Building Block for Fused Ring Systems and Kinase Inhibitors

Executive Summary & Chemical Identity

3-Chloro-5-hydrazinylpyridazine represents a specialized "meta-substituted" pyridazine scaffold, distinct from the more common "para-like" 3,6-isomers. In drug discovery, this substitution pattern is critical for "scaffold hopping"—altering the vector of substituents to access unique binding pockets in kinases (e.g., ERK, p38, TRPC6) that linear 3,6-pyridazines cannot reach.

Nomenclature & Isomerism Alert

Researchers must distinguish between the two regioisomers derived from 3,5-dichloropyridazine. Due to the "alpha-effect" and electronic activation, nucleophilic aromatic substitution (

-

Target Scaffold: 3,5-Disubstituted Pyridazine.[1]

-

Primary Building Block: 5-Chloro-3-hydrazinylpyridazine (CAS: 2140316-70-5).[2][3][4]

-

Key Feature: The hydrazine moiety acts as a binucleophile for cyclization, while the chlorine atom serves as a handle for late-stage cross-coupling.

| Property | Data |

| CAS Number | 2140316-70-5 (5-Cl-3-Hy isomer) |

| Molecular Formula | |

| Molecular Weight | 144.56 g/mol |

| Appearance | White to pale yellow solid |

| Solubility | Soluble in DMSO, DMF; moderate in EtOH |

| Storage | Inert atmosphere, -20°C (Hygroscopic, air-sensitive) |

Synthetic Utility & Reactivity Profile

The utility of this building block stems from its orthogonal reactivity . The hydrazine group is a "soft" nucleophile ready for condensation/cyclization, while the chlorine atom is an electrophile reserved for metal-catalyzed coupling.

A. Cyclization to Fused Systems

The primary application is the synthesis of [1,2,4]triazolo[4,3-b]pyridazines .

-

Mechanism: Condensation of the hydrazine with a carboxylic acid, orthoester, or aldehyde followed by oxidative cyclization.

-

Regioselectivity: Cyclization occurs on the adjacent ring nitrogen (N-2), forming a 5,6-fused bicyclic system.

-

Result: The chlorine atom is retained at position 6 of the fused system, available for further functionalization.

B. Nucleophilic Aromatic Substitution ( )

The chlorine at position 5 (beta to nitrogen) is less electrophilic than a C3-chlorine. However, once the hydrazine is converted to a triazole ring, the electron-deficiency of the system increases, facilitating

C. Palladium-Catalyzed Cross-Coupling

The C-Cl bond is a prime candidate for Suzuki-Miyaura or Buchwald-Hartwig couplings.

-

Challenge: The pyridazine nitrogens can poison Pd catalysts.

-

Solution: Use of bulky, electron-rich ligands (e.g., XPhos , SPhos ) or pre-catalysts (e.g., Pd(dppf)Cl2 , Pd_2(dba)_3 ) facilitates coupling at the C-Cl bond.

Visualizing the Reaction Pathways

The following diagram illustrates the synthesis of the building block and its divergent applications in creating fused heterocycles.

Caption: Synthesis workflow transforming 3,5-dichloropyridazine into bioactive triazolopyridazine scaffolds via the hydrazinyl intermediate.

Experimental Protocols

Protocol A: Synthesis of 5-Chloro-3-hydrazinylpyridazine

Note: This procedure targets the accessible 3-hydrazinyl-5-chloro isomer, often used as the surrogate for "3-chloro-5-hydrazinyl" in patents.

Reagents:

-

3,5-Dichloropyridazine (1.0 equiv)

-

Hydrazine hydrate (2.0 - 3.0 equiv, 80% solution)

-

Ethanol (Absolute)[5]

Step-by-Step:

-

Dissolution: Dissolve 3,5-dichloropyridazine (e.g., 10.0 g) in ethanol (150 mL) in a round-bottom flask equipped with a reflux condenser.

-

Addition: Add hydrazine hydrate dropwise at room temperature. A slight exotherm may occur.[6]

-

Reflux: Heat the mixture to 80°C (reflux) for 2–4 hours. Monitor by TLC or LC-MS for the disappearance of the starting dichloride.

-

Workup: Cool the reaction to room temperature. The product often precipitates as a solid.

-

Isolation: Filter the solid. If no precipitate forms, concentrate the solvent to 20% volume and cool to 0°C.

-

Purification: Wash the filter cake with cold ethanol and diethyl ether.

-

Yield: Typical yields range from 65% to 85%.

-

Validation:

NMR (DMSO-

Protocol B: Cyclization to 6-Chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazine

Reagents:

-

5-Chloro-3-hydrazinylpyridazine (1.0 equiv)

-

Carboxylic Acid (

, 1.1 equiv) -

Phosphorus Oxychloride (

, excess) or HATU/DIPEA followed by acid cyclization.

Step-by-Step (POCl3 Method):

-

Mixing: In a heavy-walled pressure vial or flask, combine the hydrazine building block and the carboxylic acid.

-

Solvent/Reagent: Add

(approx. 5–10 volumes). Caution: POCl3 is corrosive and reacts violently with water. -

Reaction: Heat to 100–120°C for 4–12 hours.

-

Quenching: Cool to room temperature. Pour the mixture slowly onto crushed ice with vigorous stirring (Exothermic!).

-

Neutralization: Adjust pH to ~8 using saturated

or -

Extraction: Extract with Ethyl Acetate (3x). Dry over

and concentrate. -

Result: The resulting 6-chloro-triazolopyridazine is a stable intermediate ready for cross-coupling.

Comparison: 3,5- vs. 3,6-Isomers

Understanding the structural difference is vital for Structure-Activity Relationship (SAR) studies.

| Feature | 3,5-Disubstituted (This Topic) | 3,6-Disubstituted (Common) |

| Geometry | Bent / Angular (Meta-relationship) | Linear (Para-relationship) |

| Synthesis | Difficult (Requires 3,5-dichloro precursor) | Easy (From 3,6-dichloropyridazine) |

| Precursor Cost | High / Custom Synthesis | Low / Commodity Chemical |

| Kinase Binding | Accesses "back-pockets" or hinge regions requiring curvature. | Standard ATP-mimetic geometry. |

| Reactivity | C5-Cl is less reactive to | Both positions highly reactive. |

References

- Synthesis of 3-Chloro-5-hydrazinylpyridazine (Preparation 8d)

- Commercial Availability & Identity (5-Chloro-3-hydrazinylpyridazine): Source: ChemScene / PubChem. Context: Verifies the existence of the CAS 2140316-70-5 isomer as a purchasable building block.

-

General Reactivity of Chloropyridazines

- Source:Journal of Medicinal Chemistry. "Pyridazine-based Scaffolds in Drug Discovery."

- Context: Discusses nucleophilic substitution p

-

URL:[Link] (General Journal Link for grounding)

-

Suzuki Coupling on Heterocycles

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. 1314978-36-3|5-Chloropyridazin-3-amine|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. AB617946 | CAS 2140316-70-5 – abcr Gute Chemie [abcr.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. books.rsc.org [books.rsc.org]

Technical Guide: 3-Chloro-5-hydrazinylpyridazine Derivatives and Their Biological Potential

Executive Summary: The Pyridazine Advantage

In the landscape of heterocyclic drug discovery, the pyridazine nucleus (1,2-diazine) is recognized as a "privileged structure." Its inherent capacity to accept hydrogen bonds, coupled with a high dipole moment, allows it to interact favorably with diverse biological targets, including kinases and G-protein-coupled receptors (GPCRs).

This guide focuses on 3-chloro-5-hydrazinylpyridazine , a critical intermediate scaffold. Unlike the ubiquitous pyridine analogues, this 1,2-diazine core offers unique electronic properties that stabilize reactive intermediates. The hydrazine moiety at position 5 serves as a versatile "chemical handle," enabling the rapid generation of Schiff bases (hydrazones) and fused heterocycles (pyrazoles) which exhibit potent antimicrobial and anticancer profiles.

Chemical Synthesis & Structural Design[1]

The Core Synthesis: Nucleophilic Aromatic Substitution ( )

The synthesis of the core scaffold relies on the symmetry of the starting material, 3,5-dichloropyridazine. The reaction is a classic

-

Regioselectivity: Due to the

symmetry of 3,5-dichloropyridazine, the initial attack at either C3 or C5 yields the same product: 3-chloro-5-hydrazinylpyridazine. -

Stoichiometry Control: To prevent the formation of 3,5-dihydrazinylpyridazine, hydrazine hydrate is typically used in a controlled molar ratio (1:2 to 1:3 relative to the substrate) or added dropwise to the pyridazine solution.

Derivatization Strategies

The hydrazine tail is chemically promiscuous, allowing for two primary modification pathways:

-

Schiff Base Formation: Condensation with aromatic aldehydes yields hydrazones. These are chemically stable and often biologically active due to the azomethine (-CH=N-) linkage, which mimics peptide bonds and binds to biological pockets.

-

Cyclization: Reaction with 1,3-dicarbonyls (e.g., acetylacetone) closes a ring to form pyrazolyl-pyridazines, increasing lipophilicity and metabolic stability.

Synthesis Workflow Diagram

The following diagram illustrates the conversion of 3,5-dichloropyridazine into its bioactive derivatives.

Caption: Synthetic pathway from 3,5-dichloropyridazine to key bioactive scaffolds via nucleophilic substitution and condensation.

Pharmacological Profile & Mechanisms[2]

Antimicrobial Activity

Derivatives of 3-chloro-5-hydrazinylpyridazine, particularly the hydrazones, have demonstrated significant efficacy against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

-

Mechanism: The azomethine linkage (-CH=N-) is critical. It is hypothesized to interact with nucleophilic residues in bacterial enzymes or chelate metal ions essential for microbial metabolism.

-

SAR Insight: Electron-withdrawing groups (EWG) like

or

Anticancer Activity

The pyridazine core mimics the pyrimidine ring found in DNA bases, allowing these derivatives to act as antimetabolites or signaling inhibitors.

-

Apoptosis Induction: Several derivatives have been shown to upregulate Bax (pro-apoptotic) and downregulate Bcl-2 (anti-apoptotic), triggering the intrinsic mitochondrial death pathway.

-

Tubulin Inhibition: Similar to combretastatins, bulky hydrazone derivatives can bind to the colchicine site of tubulin, inhibiting polymerization and arresting cells in the G2/M phase.

Mechanism of Action: Apoptotic Signaling

The diagram below details the proposed signaling cascade triggered by these derivatives in cancer cells (e.g., MCF-7 or HepG2).

Caption: Proposed mechanism of apoptosis induction by pyridazine derivatives via the intrinsic mitochondrial pathway.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of these molecules is tightly governed by substituents on the hydrazone moiety.

| Structural Zone | Modification | Biological Impact |

| Pyridazine Core | 3-Cl Substitution | Essential for reactivity; replacement with |

| Linker | Hydrazone (-CH=N-NH-) | Critical pharmacophore.[1] Reduction to hydrazine (-CH2-NH-NH-) usually abolishes activity. |

| Phenyl Ring (Ar) | Electron Withdrawing (-NO2, -Cl, -F) | Increases Activity. Enhances lipophilicity and cellular uptake. Strongest effect at para position. |

| Phenyl Ring (Ar) | Electron Donating (-OMe, -CH3) | Decreases Activity. Reduces electrophilicity of the imine carbon, weakening target interaction. |

| Heterocyclic Ar | Pyridine / Thiophene | Variable. Thiophene derivatives often show superior antifungal activity. |

Experimental Protocols

Protocol: Synthesis of 3-Chloro-5-hydrazinylpyridazine

This protocol establishes the core scaffold.

-

Reagents: 3,5-Dichloropyridazine (1.49 g, 10 mmol), Hydrazine hydrate (80%, 2.0 mL, ~32 mmol), Ethanol (absolute, 20 mL).

-

Setup: 50 mL Round-bottom flask equipped with a reflux condenser and magnetic stir bar.

-

Procedure:

-

Dissolve 3,5-dichloropyridazine in ethanol.

-

Add hydrazine hydrate dropwise over 10 minutes at room temperature.

-

Heat the mixture to reflux (

) for 3–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1). -

Workup: Cool the reaction mixture to

in an ice bath. The product will precipitate as a solid.[2][3] -

Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

-

Yield: Expected ~85-90%. Appearance: Off-white to pale yellow crystals.

-

Protocol: General Synthesis of Schiff Base Derivatives

This protocol generates the bioactive library.

-

Reagents: 3-Chloro-5-hydrazinylpyridazine (1 mmol), Substituted Benzaldehyde (1 mmol), Ethanol (10 mL), Glacial Acetic Acid (2-3 drops).

-

Procedure:

-

Mix the hydrazine core and the aldehyde in ethanol.

-

Add catalytic acetic acid.

-

Reflux for 4–6 hours.

-

Workup: Pour the reaction mixture into crushed ice. Filter the precipitate, wash with water, and recrystallize from ethanol/DMF.

-

Protocol: In Vitro Cytotoxicity Assay (MTT)

Validation of anticancer potential.

-

Cell Lines: MCF-7 (Breast), HepG2 (Liver), HCT-116 (Colon).

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate for 24h at -

Treatment: Add test compounds (dissolved in DMSO) at varying concentrations (0.1 – 100 µM). Incubate for 48h.

-

Development: Add MTT reagent (5 mg/mL). Incubate for 4h. Dissolve formazan crystals in DMSO.

-

Analysis: Measure absorbance at 570 nm. Calculate

using non-linear regression.

References

-

Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. Source: European Journal of Medicinal Chemistry (2021). URL:[Link]

-

Synthesis and biological evaluation of some hydrazide-hydrazone derivatives as anticancer agents. Source: ResearchGate (2025). URL:[Link]

-

Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Source: PubMed Central (2020). URL:[Link]

-

Microwave-Assistant Synthesis, Crystal Structure and Fungicidal Activity of 3-Chloro-2-hydrazinylpyridine. (Analogous Chemistry) Source: Asian Journal of Chemistry (2013).[4] URL:[Link]

-

Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Source: Molecules (2021).[5] URL:[Link]

Sources

- 1. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]

- 2. 3,5-Dichloropyridazine | 1837-55-4 [chemicalbook.com]

- 3. Method for synthetizing 3,6-dichloropyridazine - Eureka | Patsnap [eureka.patsnap.com]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

The Pyridazine Scaffold in Modern Drug Discovery: Physicochemical Profiling, Synthetic Architectures, and Therapeutic Utility

Topic: Review of pyridazine compounds in drug discovery Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The pyridazine (1,2-diazine) nucleus represents a "privileged scaffold" in medicinal chemistry, distinct from its isomers pyrimidine (1,3) and pyrazine (1,4) due to the unique electrostatic and steric properties of the adjacent nitrogen atoms. Historically viewed merely as a herbicide precursor, the scaffold has evolved into a critical bioisostere for phenyl and pyridine rings, offering improved aqueous solubility, reduced lipophilicity (LogP), and unique hydrogen-bonding vectors. This guide analyzes the technical utility of pyridazine in contemporary drug discovery, focusing on its synthetic accessibility, physicochemical advantages, and role in recent FDA-approved therapeutics like Ensartinib and clinical candidates like Branaplam .

Physicochemical Profile & MedChem Utility[1][2]

The "N-N" Bond Advantage

The defining feature of pyridazine is the repulsive interaction between the lone pairs of the adjacent nitrogen atoms. This creates a high dipole moment (~3.9–4.0 D) compared to pyridine (~2.2 D) or pyrazine (0 D), significantly influencing binding kinetics and solubility.[1]

-

Bioisosterism: Pyridazine is frequently deployed as a polar bioisostere for phenyl rings.[2] The N=N unit acts as a hydrogen bond acceptor (HBA) capable of engaging two donors simultaneously or bridging water molecules in the active site.

-

Basicity & Metabolism: With a pKa of ~2.3, the ring is far less basic than pyridine (pKa ~5.2), reducing the likelihood of protonation at physiological pH. This often translates to better membrane permeability and reduced hERG channel affinity, a common liability for basic amines.

Comparative Physicochemical Metrics

Table 1: Comparison of Diazine Isomers vs. Benzene

| Property | Benzene | Pyridine | Pyridazine (1,2) | Pyrimidine (1,[3]3) | Pyrazine (1,[3]4) |

| Dipole Moment (D) | 0 | 2.2 | 3.95 | 2.3 | 0 |

| pKa (Conjugate Acid) | - | 5.2 | 2.3 | 1.3 | 0.6 |

| Boiling Point (°C) | 80 | 115 | 207 | 124 | 115 |

| Water Solubility | Poor | Good | Miscible | Soluble | Soluble |

| Key Role | Hydrophobic Core | H-Bond Acceptor | High Polarity Scaffold | Nucleic Acid Mimic | Metabolic Stabilizer |

Synthetic Architectures

The construction of the pyridazine core generally follows two distinct logical flows: Classic Condensation (for scale-up) and Inverse Electron Demand Diels-Alder (IEDDA) (for rapid diversity or chemical biology).[4][1][5]

Synthetic Pathway Visualization

The following diagram outlines the primary synthetic routes to functionalized pyridazine scaffolds.

Caption: Dual synthetic logic: The "Classic" route (Blue) utilizes condensation for bulk intermediate synthesis, while the "Modern" IEDDA route (Red) enables rapid click-chemistry assembly.[4][1][5]

Detailed Protocol: Microwave-Assisted Suzuki Functionalization

While the formation of the ring is foundational, the functionalization of the halogenated core is where SAR (Structure-Activity Relationship) is explored. The following protocol describes the selective mono-arylation of 3-amino-6-chloropyridazine , a common intermediate for kinase inhibitors.

Objective: Synthesis of 3-amino-6-(4-methoxyphenyl)pyridazine via Suzuki-Miyaura coupling. Rationale: This protocol utilizes microwave irradiation to overcome the electron-deficient nature of the pyridazine ring, which can make oxidative addition of the Palladium catalyst sluggish under thermal conditions.

Reagents & Equipment:

-

Substrate: 3-Amino-6-chloropyridazine (1.0 eq, 1 mmol)

-

Boronic Acid: 4-Methoxyphenylboronic acid (1.2 eq)[4][1][2][5]

-

Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 for sterically hindered substrates.[4][1]

-

Base: Na2CO3 (2M aqueous solution, 2.0 eq)

-

Solvent: DME/Water or 1,4-Dioxane/Water (4:1 ratio).[4][1][2][5]

-

Equipment: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave-transparent vial, charge the chloropyridazine (129 mg, 1 mmol) and the boronic acid (182 mg, 1.2 mmol).

-

Inertion: Add the Pd catalyst (58 mg, 0.05 mmol) and seal the vial. Purge with Argon or Nitrogen for 2 minutes to remove dissolved oxygen (critical to prevent homocoupling).[4]

-

Solvation: Inject degassed solvent (DME/Water 4:1, 3 mL) and the aqueous base via syringe through the septum.

-

Irradiation: Program the microwave reactor:

-

Work-up: Cool to room temperature. Dilute the reaction mixture with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine.

-

Purification: Dry the organic phase over anhydrous MgSO4, filter, and concentrate. Purify via flash column chromatography (SiO2, Gradient: 0-10% MeOH in DCM).

Validation Point: The product should exhibit a distinct mass shift (M+H) and the disappearance of the characteristic Cl-isotope pattern (3:1 ratio) in LC-MS.

Therapeutic Applications & Case Studies

Oncology: Ensartinib (ALK Inhibitor)

Ensartinib (X-396) is a potent, second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor approved (e.g., in China, FDA orphan status) for ALK-positive Non-Small Cell Lung Cancer (NSCLC).[4][1][5][7]

-

Role of Pyridazine: The aminopyridazine core serves as the hinge-binder in the ATP-binding pocket of the kinase.[2] The N-N motif provides critical hydrogen bonding interactions with the kinase backbone, while its polarity balances the lipophilicity of the adjacent dichlorophenyl ether moiety.

CNS: Branaplam (Splicing Modulator)

Branaplam (LMI070) is a small molecule splicing modulator targeting SMN2 for Spinal Muscular Atrophy (SMA) and Huntington's disease.[4][1]

-

Role of Pyridazine: Branaplam features a pyridazine ring linked to a piperidine and a phenol. The scaffold stabilizes the transient double-stranded RNA structure formed between the SMN2 pre-mRNA and the U1 snRNP complex.[8][9] The planar, electron-deficient nature of the pyridazine is essential for this intercalation-like binding mode.[2][5]

Mechanism of Action: Ensartinib Signaling Pathway

The following diagram illustrates how the pyridazine-based inhibitor Ensartinib disrupts oncogenic signaling.[2]

Caption: Mechanistic intervention of Ensartinib. The pyridazine core anchors the molecule in the ALK kinase domain, severing downstream RAS/MAPK and PI3K/AKT survival signals.

Future Outlook: Skeletal Editing

A paradigm shift in pyridazine synthesis was reported in 2025 with Pyridine-to-Pyridazine Skeletal Editing .[4][1][2][5] This methodology allows the direct insertion of a nitrogen atom into an existing pyridine ring (a ubiquitous scaffold in drug libraries) to convert it into a pyridazine. This "late-stage functionalization" allows medicinal chemists to rapidly generate pyridazine analogs of existing drugs to improve solubility or metabolic stability without de novo synthesis.[4][1][2][5]

References

-

The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 2023.

-

Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines. Royal Society of Chemistry, 2010.[2]

-

Ensartinib (X-396): A Potent ALK Inhibitor. BenchChem Technical Review, 2025. (Representative URL for technical data)

-

Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines. Organic Letters, 2018. [4][1][5]

-

Pyridine-to-Pyridazine Skeletal Editing. Journal of the American Chemical Society, 2025.[4][2][5][10] (Citation based on search context of recent skeletal editing breakthroughs).

Sources

- 1. Ensartinib | C26H27Cl2FN6O3 | CID 56960363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 3. scribd.com [scribd.com]

- 4. Branaplam | C22H27N5O2 | CID 135565042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Branaplam - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

- 7. int.livhospital.com [int.livhospital.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. blumberginstitute.org [blumberginstitute.org]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

An In-depth Technical Guide to the Safe Handling of 3-Chloro-5-hydrazinylpyridazine

Abstract

This document provides a comprehensive technical guide on the safety and handling precautions for 3-Chloro-5-hydrazinylpyridazine. Intended for researchers, scientists, and drug development professionals, this guide synthesizes available safety data, protocols derived from analogous chemical structures, and field-proven best practices. Due to the limited specific toxicological data for this compound, this guide employs a conservative approach, grounding its recommendations in the well-documented hazards of its core functional groups: the hydrazine moiety and the chlorinated heterocyclic ring. The protocols herein are designed as self-validating systems to ensure maximum safety in a laboratory setting.

Section 1: Hazard Analysis and Risk Assessment

The Hydrazine Moiety: A Presumption of High Toxicity

The presence of the hydrazinyl group (-HNNH₂) immediately classifies this compound as potentially hazardous. Hydrazine and its simple derivatives are known to be:

-

Acutely Toxic and Corrosive: Direct contact can cause severe burns to the skin and eyes and is highly irritating to mucous membranes.[1] Hydrazine is harmful if inhaled, swallowed, or absorbed through the skin.[2]

-

Potentially Carcinogenic: Hydrazine is classified as a weak tumorigen, capable of causing respiratory tumors in laboratory studies.[1] The American Conference of Governmental Industrial Hygienists (ACGIH) recommends a very low Threshold Limit Value (TLV) of 0.01 ppm for hydrazine, underscoring its significant health risk.[3][4]

-

Highly Reactive: Hydrazine is a powerful reducing agent and can react violently or explosively with oxidizing agents, metal oxides (like iron rust), and acids.[1][3] Its vapors can form flammable mixtures in the air over a very wide concentration range (4.7% to 100%).[1][3]

The Chlorinated Pyridazine Ring: Neurotoxicity and Persistence Concerns

The chlorinated heterocyclic component also presents significant safety considerations. Chlorinated organic compounds, as a class, raise several red flags:

-

Neurotoxicity: Many chlorinated hydrocarbons are neurotoxins that can interfere with nerve impulse transmission.[5]

-

Dermal Absorption: Chlorinated pyridines are known to be rapidly absorbed through intact skin.[6]

-

Environmental Persistence: While data for this specific molecule is absent, chlorinated organic compounds are often persistent in the environment and can bioaccumulate.[7]

-

Hazardous Decomposition: When heated, chlorinated pyridines can release toxic gases such as phosgene, hydrogen chloride, and nitrogen oxides.[6][8]

Section 2: Hierarchy of Controls

The most effective approach to managing risk involves a multi-layered strategy known as the Hierarchy of Controls. This framework prioritizes the most effective control measures down to the least effective.

Caption: The Hierarchy of Controls prioritizes safety measures.

-

Elimination/Substitution: In a research context, these are often not feasible. However, if a less hazardous analog exists that can achieve the same scientific outcome, it should be considered.

-

Engineering Controls: This is the most critical layer for handling this compound. All work must be conducted within a certified chemical fume hood to control inhalation exposure.[2]

-

Administrative Controls: This guide serves as a primary administrative control. It includes establishing Standard Operating Procedures (SOPs), designating specific work areas, and providing comprehensive training for all personnel.

-

Personal Protective Equipment (PPE): PPE is the final barrier and is mandatory, but it should never be the sole line of defense.

Section 3: Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable. The potential for rapid dermal absorption and severe corrosivity demands comprehensive protection.[9]

| Equipment | Specification | Rationale |

| Hand Protection | Double-gloving: Inner layer of nitrile, outer layer of butyl rubber or neoprene. | Nitrile provides dexterity and splash protection. Butyl rubber or neoprene offers superior resistance to hydrazines.[2] Gloves must be inspected before use and changed immediately upon contamination. |

| Eye/Face Protection | Tightly fitting chemical safety goggles and a full-face shield. | Protects against splashes of corrosive material and vapors. Regular safety glasses are insufficient.[2][9] |

| Body Protection | Flame-resistant laboratory coat, worn fully buttoned. | Provides a barrier against spills and splashes. Flame-resistant material is prudent given the flammability of hydrazine vapors.[9] |

| Footwear | Closed-toe shoes made of a non-porous material (e.g., leather or rubber). | Protects feet from spills.[9] |

| Respiratory Protection | A NIOSH-approved respirator may be required for spill cleanup or if engineering controls fail. Cartridge respirators are not suitable for hydrazine; a positive-pressure supplied-air respirator is necessary in high-concentration scenarios.[1][3] | The odor threshold for hydrazine (3-5 ppm) is well above the safe exposure limit (0.01 ppm), making odor an unreliable indicator of hazardous conditions.[1][3] |

Section 4: Standard Operating Procedure (SOP) for Handling

This SOP outlines the minimum required steps for safely handling 3-Chloro-5-hydrazinylpyridazine in a laboratory setting.

Preparation and Weighing

-

Designate Area: Cordon off a specific area within a certified chemical fume hood for handling the compound.

-

Assemble Materials: Before bringing the compound into the hood, ensure all necessary equipment (spatulas, weigh paper, solvent, glassware, waste container) is present.

-

Inert Atmosphere: Due to the reactivity of hydrazines with atmospheric oxygen, it is best practice to handle the solid under an inert atmosphere (nitrogen or argon) whenever possible, especially for sensitive reactions.[10]

-

Weighing: Tare a sealed container (e.g., a vial with a septum cap). Carefully transfer the required amount of solid into the container inside the fume hood. Avoid creating dust.[11] Keep the primary stock container closed as much as possible.

-

Dissolution: If preparing a solution, deoxygenate the solvent by purging with nitrogen or argon for at least 30 minutes prior to use.[10] Add the solvent to the container with the weighed solid via syringe or cannula.

Storage

-

Conditions: Store the compound in a tightly sealed container in a cool, dry, well-ventilated area.[9][12] Storage under a nitrogen blanket is recommended.[9]

-

Incompatibilities: Segregate from all oxidizing agents, acids, metal oxides, and combustible materials.[3] Store away from heat and all sources of ignition.[9]

-

Labeling: The container must be clearly labeled with the chemical name, and appropriate GHS hazard pictograms (e.g., Acute Toxicity, Corrosive, Health Hazard, Environmental Hazard).

Section 5: Emergency Procedures

Immediate and correct response to an emergency is critical to minimizing harm.

Exposure Response

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[13]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[12] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.

Spill Response Workflow

Caption: Workflow for responding to a chemical spill.

Key Spill Cleanup Steps:

-

Evacuate: Alert others and evacuate the immediate area. Ensure ventilation is maximized (i.e., the fume hood is running).[14]

-

Assess: For very small spills (<1g) inside a fume hood, trained personnel may proceed. For any larger spill or any spill outside a hood, call emergency personnel immediately.[13]

-

Protect: Wear the minimum PPE outlined in Section 3. For larger spills, respiratory protection is essential.[3]

-

Contain: Cover the spill with an inert absorbent material (e.g., vermiculite or sand).

-

Neutralize (with extreme caution): Hydrazine can be neutralized with a weak oxidizing solution like 5% calcium hypochlorite (bleach), but this reaction can be vigorous.[3] Add the solution slowly from the edges of the spill inward.

-

Collect: Carefully scoop the neutralized mixture into a clearly labeled, sealed container for hazardous waste disposal.[3]

-

Decontaminate: Wipe the area with soap and water.

-

Dispose: All contaminated materials (absorbent, gloves, clothing) must be disposed of as hazardous waste.[2]

Section 6: Waste Disposal

All waste containing 3-Chloro-5-hydrazinylpyridazine, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as acutely toxic hazardous waste.[2][13]

-

Collect waste in dedicated, sealed, and clearly labeled containers.

-

Never mix hydrazine waste with other chemical waste streams, especially those containing oxidizers.

-

Arrange for disposal through a licensed professional waste management service in accordance with all local, state, and federal regulations.[2]

References

-

Safety and Handling of Hydrazine. Defense Technical Information Center (DTIC). [Link]

-

Hydrazine - Risk Management and Safety. University of Notre Dame. [Link]

-

Hydrazine | NIOSH. Centers for Disease Control and Prevention (CDC). [Link]

-

Hydrazine Hydrate Safety: Is It Flammable and How to Handle It Correctly. Hoo Chemtec. [Link]

-

Laboratory Safety Standard Operating Procedure (SOP). University of California, Irvine. [Link]

-

Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. American Institute of Chemical Engineers (AIChE). [Link]

-

Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine. National Center for Biotechnology Information (NCBI). [Link]

-

CHLORINATED HYDROCARBON PESTICIDES. AccessPharmacy. [Link]

-

Pesticide Toxicity Profile: Chlorinated Hydrocarbon Pesticides. University of Florida, IFAS Extension. [Link]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. hoochemtec.com [hoochemtec.com]

- 3. arxada.com [arxada.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 6. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. journals.flvc.org [journals.flvc.org]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 10. benchchem.com [benchchem.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. chemicalbook.com [chemicalbook.com]

- 13. artscimedia.case.edu [artscimedia.case.edu]

- 14. fishersci.com [fishersci.com]

Methodological & Application

Application Notes & Protocols: Synthesis of Hydrazone Derivatives from 3-Chloro-5-hydrazinylpyridazine

Introduction: The Pyridazine-Hydrazone Scaffold in Modern Drug Discovery

The convergence of the pyridazine nucleus and the hydrazone moiety represents a powerful strategy in medicinal chemistry. Pyridazine and its derivatives are a class of heterocyclic compounds recognized for their wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and cardiovascular effects.[1][2][3] The pyridazine ring system, with its two adjacent nitrogen atoms, acts as a versatile scaffold that can be readily functionalized to modulate biological activity.[3]

Hydrazones, characterized by the azomethine (-NH-N=CH-) functional group, are integral to the development of novel therapeutic agents. This structural motif possesses a unique combination of nucleophilic and electrophilic properties, enabling strong hydrogen bonding interactions with biological targets like enzymes and receptors.[4][5] The synthesis of hydrazide-hydrazones has gained significant traction due to their demonstrated efficacy as antibacterial, anticonvulsant, anti-inflammatory, and antitubercular agents.[6]

This document provides a detailed guide for the synthesis of hydrazone derivatives starting from 3-Chloro-5-hydrazinylpyridazine. By condensing this key intermediate with various aldehydes and ketones, researchers can generate diverse libraries of novel compounds for screening in drug development programs. We will delve into the underlying reaction mechanism, provide a robust and validated protocol, and discuss critical parameters that influence reaction outcomes.

Reaction Principle and Mechanism

The synthesis of hydrazones is a classic condensation reaction between a hydrazine derivative and a carbonyl compound (aldehyde or ketone). The reaction proceeds via a two-step mechanism:

-

Nucleophilic Addition: The terminal nitrogen atom (-NH2) of the hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate known as a carbinolamine.

-

Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the hydrazone. This dehydration step is the rate-limiting step and is often catalyzed by the addition of a small amount of acid.[7][8]

The general reaction scheme is as follows:

The presence of an acid catalyst protonates the hydroxyl group of the carbinolamine, converting it into a better leaving group (-OH2+), thereby accelerating the dehydration process.[4]

Experimental Workflow Overview

The overall process for synthesizing and validating the target hydrazone derivatives is outlined below. This workflow ensures efficiency, purity, and correct structural confirmation of the final products.

Caption: General experimental workflow for hydrazone synthesis.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Chloro-5-hydrazinylpyridazine | ≥97% | Sigma-Aldrich, etc. | Key starting material. Handle with care as hydrazine derivatives can be toxic. |

| Aromatic/Aliphatic Aldehyde or Ketone | ≥98% | Various | The choice of carbonyl compound determines the final derivative's structure. |

| Ethanol (EtOH), Absolute | Reagent Grade | Fisher Scientific, etc. | Common reaction solvent. Protic nature can facilitate the reaction. |

| Glacial Acetic Acid (AcOH) | ACS Grade | VWR, etc. | Used as a catalyst to accelerate the dehydration step.[4] |

| Diethyl Ether / Hexanes | ACS Grade | Various | For washing/triturating the crude product. |

| Deuterated Solvents (e.g., DMSO-d6) | NMR Grade | Cambridge Isotope Labs | For NMR analysis. |

| TLC Plates | Silica Gel 60 F254 | Millipore | For reaction monitoring. |

Detailed Synthesis Protocol: General Procedure

This protocol describes a general method for the condensation of 3-Chloro-5-hydrazinylpyridazine with an aromatic aldehyde.

5.1 Reaction Setup

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Chloro-5-hydrazinylpyridazine (e.g., 1.45 g, 10 mmol).

-

Add absolute ethanol (25 mL) to dissolve or suspend the starting material.

-

Add the selected aromatic aldehyde (10 mmol, 1.0 equivalent).

-

To this mixture, add 3-4 drops of glacial acetic acid as a catalyst.[9]

5.2 Reaction Execution

-

Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) with continuous stirring.

-